GPR4 antagonist 3b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GPR4 antagonist 3b is a synthetic organic compound known for its selective antagonistic activity against the acid-sensing G protein-coupled receptor 4 (GPR4). This compound is utilized as a pharmacological tool in both in vitro and in vivo studies to investigate the role of GPR4 in tissue acidosis and related pathological tissue damage .
Preparation Methods
The synthesis of GPR4 antagonist 3b involves multiple steps, starting with the preparation of the core structure, which includes the imidazo[4,5-b]pyridine and benzobbenzazepine moieties. The synthetic route typically involves:
Formation of the imidazo[4,5-b]pyridine core: This step includes the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperidin-1-ylmethyl group: This involves nucleophilic substitution reactions.
Final assembly: The final step involves coupling the imidazo[4,5-b]pyridine core with the benzobenzazepine moiety through a series of condensation and cyclization reactions.
Chemical Reactions Analysis
GPR4 antagonist 3b undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing functional groups like piperidin-1-ylmethyl.
Scientific Research Applications
GPR4 antagonist 3b has several scientific research applications:
Chemistry: It is used as a tool to study the chemical properties and reactivity of GPR4.
Biology: It helps in understanding the biological role of GPR4 in various physiological and pathological processes.
Industry: It is used in the development of new pharmacological agents targeting GPR4.
Mechanism of Action
GPR4 antagonist 3b exerts its effects by selectively binding to the GPR4 receptor, thereby inhibiting its activation by protons. This inhibition prevents the downstream signaling pathways mediated by GPR4, including the GNAS/cAMP, GNAQ/phospholipase C, and GNA12/GNA13/Rho pathways. This results in reduced tissue acidosis and inflammation .
Comparison with Similar Compounds
GPR4 antagonist 3b is unique due to its high selectivity and potency against GPR4. Similar compounds include:
TDAG8 antagonists: These compounds target a different proton-sensing GPCR but have similar applications in studying tissue acidosis.
OGR1 antagonists: These compounds also target proton-sensing GPCRs but differ in their selectivity and potency compared to this compound.
Properties
Molecular Formula |
C31H37N5 |
---|---|
Molecular Weight |
479.7 g/mol |
IUPAC Name |
3-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]-8-(piperidin-1-ylmethyl)-6,11-dihydro-5H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C31H37N5/c1-4-29-34-30-21(2)16-22(3)32-31(30)36(29)20-24-9-13-28-26(18-24)11-10-25-17-23(8-12-27(25)33-28)19-35-14-6-5-7-15-35/h8-9,12-13,16-18,33H,4-7,10-11,14-15,19-20H2,1-3H3 |
InChI Key |
YFBWGDXTUXTMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC4=C(C=C3)NC5=C(CC4)C=C(C=C5)CN6CCCCC6)N=C(C=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.